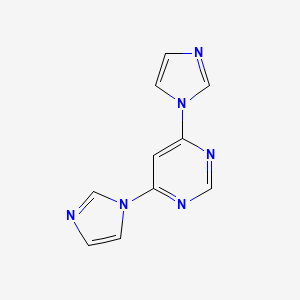
4,6-Bis(1H-imidazol-1-yl)pyrimidine
概要
説明
4,6-Bis(1H-imidazol-1-yl)pyrimidine is a heterocyclic compound that features both imidazole and pyrimidine rings
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Bis(1H-imidazol-1-yl)pyrimidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4,6-dichloropyrimidine with imidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 4,6-Bis(1H-imidazol-1-yl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-deficient pyrimidine ring.
Oxidation and Reduction: The imidazole rings can undergo oxidation and reduction reactions, which can be utilized to modify the compound’s electronic properties.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include bases like potassium carbonate or sodium hydride, and solvents such as DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used
科学的研究の応用
4,6-Bis(1H-imidazol-1-yl)pyrimidine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4,6-Bis(1H-imidazol-1-yl)pyrimidine largely depends on its application. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity by binding to active sites or altering their conformation. The imidazole rings can coordinate with metal ions, which is crucial in catalytic processes where the compound acts as a ligand .
類似化合物との比較
4,6-Dichloropyrimidine: A precursor in the synthesis of 4,6-Bis(1H-imidazol-1-yl)pyrimidine.
2,4,6-Tris(1H-imidazol-1-yl)pyrimidine: A compound with an additional imidazole ring, offering different electronic and steric properties.
4-(4-(1H-imidazol-1-yl)phenyl)-6-arylpyrimidin-2-amines: These compounds have similar structural motifs and are studied for their biological activities.
Uniqueness: this compound is unique due to its balanced combination of imidazole and pyrimidine rings, which provides a versatile platform for various chemical modifications and applications. Its ability to form stable metal complexes and interact with biological targets makes it a valuable compound in both research and industrial applications .
特性
IUPAC Name |
4,6-di(imidazol-1-yl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N6/c1-3-15(7-11-1)9-5-10(14-6-13-9)16-4-2-12-8-16/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZHKZTUILYWBHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C2=CC(=NC=N2)N3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 2-{4-[(4-methylpiperidin-1-yl)sulfonyl]benzamido}-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2607584.png)
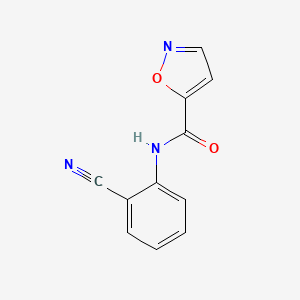
![3-methyl-2,3,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-4-one](/img/structure/B2607587.png)
![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2607588.png)
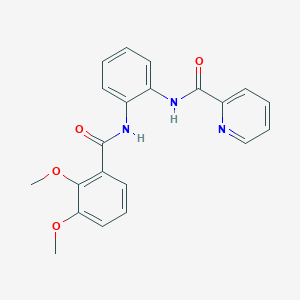
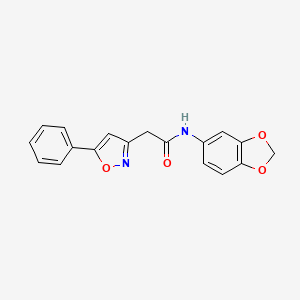
![4-[(1-cyclopentanecarbonylpiperidin-4-yl)methoxy]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B2607592.png)
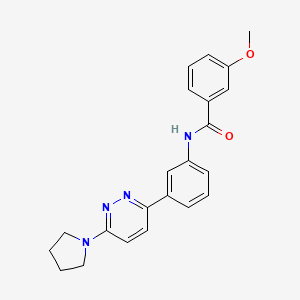
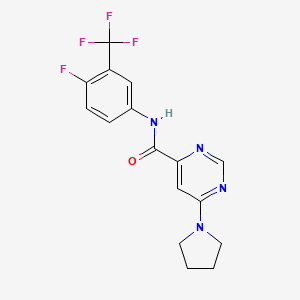
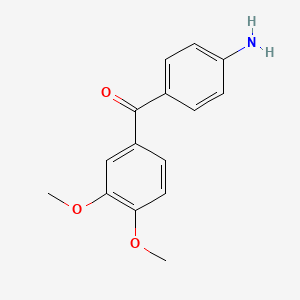
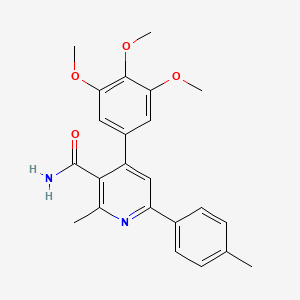
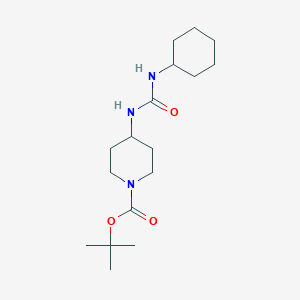
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2607605.png)
![2-(4-methylpiperazin-1-yl)-N-(tricyclo[4.3.1.1(3,8)]undecan-1-ylmethyl)acetamide hydrochloride](/img/structure/B2607606.png)
